



Application Notes: Mat2A-IN-20 in Xenograft Mouse Models

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Compound of Interest		
Compound Name:	Mat2A-IN-20	
Cat. No.:	B15605777	Get Quote

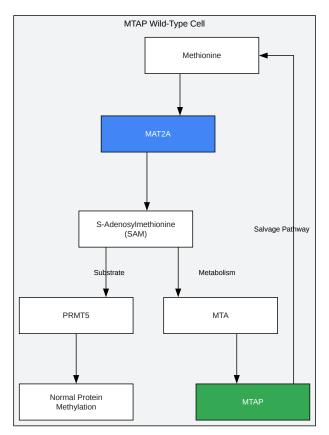
Introduction

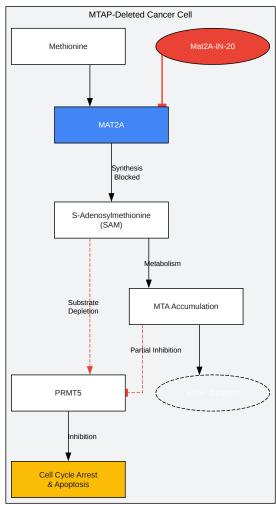
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of cellular methylation reactions essential for cell growth and survival.[1][2] In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, cells become highly dependent on MAT2A.[3][4] This creates a synthetic lethal relationship, where inhibiting MAT2A in MTAP-deleted cancer cells leads to a significant reduction in SAM levels, subsequent inhibition of PRMT5 activity, and ultimately, cell death.[3][5] Mat2A-IN-20 is a potent inhibitor of MAT2A with an IC50 of ≤50 nM, demonstrating antitumor activity in mouse models.[6] These notes provide detailed protocols for evaluating the efficacy of Mat2A-IN-20 in a xenograft mouse model.

Mechanism of Action in MTAP-Deleted Cancers

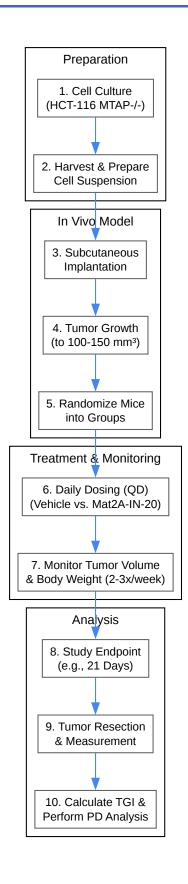
In normal cells, the methionine salvage pathway, involving the MTAP enzyme, recycles methionine. However, in MTAP-deleted cancers, the pathway is disrupted, leading to an accumulation of methylthioadenosine (MTA).[4] This MTA accumulation partially inhibits the enzyme Protein Arginine Methyltransferase 5 (PRMT5).[4][5] These cancer cells then become exquisitely sensitive to any further reduction in the activity of PRMT5. By inhibiting MAT2A, the production of SAM, the essential substrate for PRMT5, is decreased.[7] The combination of MTA accumulation and SAM depletion results in profound PRMT5 inhibition, leading to defects in mRNA splicing, cell cycle arrest, and apoptosis.[3][4][7]











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